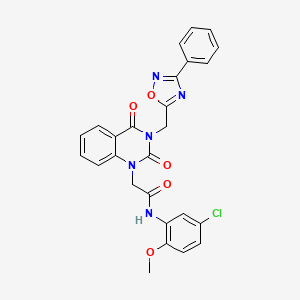

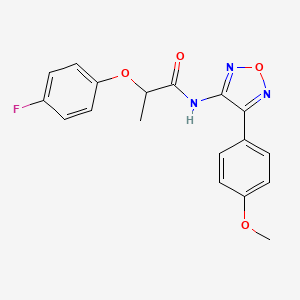

![molecular formula C12H13N3O3 B2998837 1-[(4-methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267866-44-3](/img/structure/B2998837.png)

1-[(4-methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[(4-Methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (abbreviated as 4MMPTA) is an organic compound that is used in a wide range of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent dye. It has a broad range of applications in the fields of chemistry, biochemistry, and biology. 4MMPTA is a relatively new compound and has only recently been studied in detail.

科学研究应用

Antimicrobial Activity

Triazole derivatives have been recognized for their antimicrobial properties. The presence of the 1,2,3-triazole moiety in the compound’s structure suggests potential use as an antimicrobial agent. Research indicates that similar structures exhibit activity against a range of bacterial and fungal pathogens .

Anticancer Research

The triazole ring system is a common feature in many anticancer agents. The methoxyphenyl group attached to the triazole could interact with various biological targets, making it a valuable scaffold for developing new anticancer drugs. Studies have shown that triazole derivatives can inhibit the growth of cancer cells by interfering with cell division and proliferation .

Anti-HIV Applications

Compounds containing the 1,2,3-triazole ring have been explored for their anti-HIV properties. The ability of these compounds to inhibit key enzymes in the HIV replication cycle makes them candidates for further investigation as potential anti-HIV medications .

Antitubercular Agents

The triazole core is also involved in the synthesis of compounds with antitubercular activity. Given the ongoing need for new treatments against drug-resistant strains of tuberculosis, the compound could serve as a starting point for the development of novel antitubercular agents .

Analgesic and Anti-inflammatory Uses

Many triazole derivatives are known to possess analgesic and anti-inflammatory properties. The compound’s structural similarity to known pain-relieving and inflammation-reducing agents suggests possible applications in this area, potentially leading to the development of new therapeutic options for pain management .

Enzyme Inhibition

Triazoles are often used in the design of enzyme inhibitors due to their ability to mimic the transition state of enzymatic reactions. This compound could be investigated for its potential to inhibit enzymes that are therapeutic targets for various diseases .

作用机制

Target of Action

For instance, 4-Methoxyamphetamine, a compound with a similar methoxyphenyl structure, acts as a potent and selective serotonin releasing agent

Mode of Action

For example, in the case of electrophilic aromatic substitution reactions of benzene derivatives, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

For instance, a compound with a similar structure, 1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, has been reported to hydrolyze the second messenger cAMP, a key regulator of many important physiological processes .

Result of Action

For instance, 4-Methoxyamphetamine, a compound with a similar methoxyphenyl structure, acts as a potent and selective serotonin releasing agent , which could lead to various cellular effects.

属性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5-methyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-8-11(12(16)17)13-14-15(8)7-9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTIKNUZLFXZLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=C(C=C2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

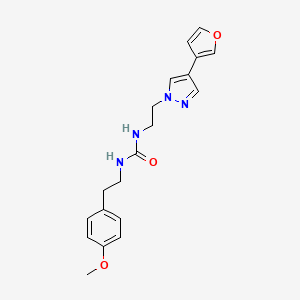

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2998755.png)

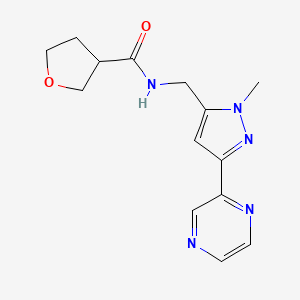

![[7-(4-acetylpiperazinyl)-1-cyclopropyl-6-fluoro-4-oxo(3-hydroquinolyl)]-N-(3-m ethylphenyl)carboxamide](/img/structure/B2998764.png)

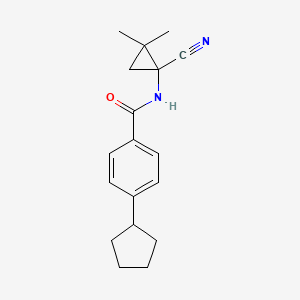

![1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2998769.png)

![2-chloro-6-[1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbonyl]pyrazine](/img/structure/B2998772.png)

![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2998773.png)

![N-(4-bromo-2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2998774.png)

![tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2998775.png)